molecular formula C8H5BrClN3O B15091279 5-(3-Bromo-4-chlorophenyl)-1,3,4-oxadiazol-2-amine

5-(3-Bromo-4-chlorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B15091279
M. Wt: 274.50 g/mol
InChI Key: NEQYJQFNEJZEOV-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-chlorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both bromine and chlorine substituents on a phenyl ring, along with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-chlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-4-chlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, which can be useful for modifying the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substituted Derivatives: Introduction of various functional groups on the phenyl ring.

    Oxidized or Reduced Forms: Modified electronic properties due to changes in the oxidation state of the oxadiazole ring.

Scientific Research Applications

5-(3-Bromo-4-chlorophenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-chlorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but contains a sulfur atom instead of oxygen in the ring.

    5-(3-Bromo-4-chlorophenyl)-1,3,4-triazol-2-amine: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

5-(3-Bromo-4-chlorophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity. The oxadiazole ring also imparts distinct electronic properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C8H5BrClN3O

Molecular Weight

274.50 g/mol

IUPAC Name

5-(3-bromo-4-chlorophenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C8H5BrClN3O/c9-5-3-4(1-2-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

NEQYJQFNEJZEOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(O2)N)Br)Cl

Origin of Product

United States

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